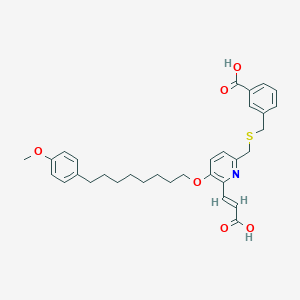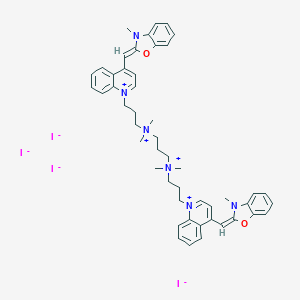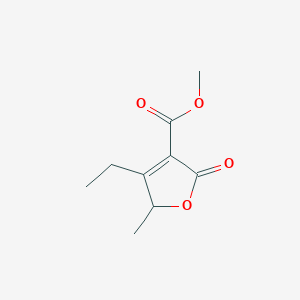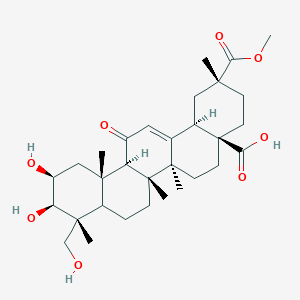
Esculentagenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esculentagenin is a bioactive compound found in plants, particularly in the roots of plants belonging to the genus Smilax. It is a steroidal saponin, which means it has a steroid-like structure and exhibits soap-like properties. Esculentagenin has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Applications De Recherche Scientifique
Triterpenoid and Saponin Characterization
A key study on Esculentagenin involved its isolation from the roots of Phytolacca esculenta, leading to the characterization of a new triterpenoid and its glycoside, esculentoside M. This was a significant advancement in understanding the chemical composition of Esculentagenin and its derivatives (Yang-hua, 1991).
Antimicrobial Peptides in Agriculture
Research has demonstrated the effectiveness of esculentin-1, an antimicrobial peptide from Rana esculenta, against a variety of microorganisms, including plant pathogens. This peptide, when genetically engineered into Nicotiana tabacum, conferred enhanced resistance to bacterial and fungal phytopathogens, highlighting its potential application in agricultural biotechnology for crop protection (Ponti et al., 2003).
Medical Research on Peptide Analogues
Another study explored the production of analogues of esculentin-1 through recombinant expression in Escherichia coli. These analogues retained the biological activity of the natural peptide, suggesting potential applications in medical research and antimicrobial therapy (Ponti et al., 1999).
Reproductive Biology in Amphibians
A comprehensive overview of research on the Comparative Endocrinology of reproduction using Rana esculenta as a model system has provided valuable insights. This research has contributed significantly to understanding the regulatory peptides involved in the reproductive biology of amphibians, which could have broader implications in the field of endocrinology (Di Fiore et al., 2020).
Cardiovascular Health Research
The water-soluble protein from Phascolosoma esculenta has been studied for its angiotensin I-converting enzyme (ACE) inhibitory activity, which has implications in cardiovascular health research. A novel ACE inhibitory peptide, isolated from the hydrolysate, showed potential as a natural ingredient for functional foods or pharmaceuticals against hypertension (Du et al., 2013).
Propriétés
Numéro CAS |
140231-40-9 |
|---|---|
Nom du produit |
Esculentagenin |
Formule moléculaire |
C31H46O8 |
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aS,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C31H46O8/c1-26(25(38)39-6)9-11-31(24(36)37)12-10-29(4)17(18(31)14-26)13-19(33)22-27(2)15-20(34)23(35)28(3,16-32)21(27)7-8-30(22,29)5/h13,18,20-23,32,34-35H,7-12,14-16H2,1-6H3,(H,36,37)/t18-,20+,21?,22-,23+,26-,27+,28+,29-,30-,31+/m1/s1 |
Clé InChI |
UDGHUYMQCJZOHS-BUPAAZKASA-N |
SMILES isomérique |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC |
SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
SMILES canonique |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Synonymes |
11-oxo-3-O-methyloleanata-12-en-2 beta,3 beta,23-trihydroxy-28-oic acid esculentagenin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



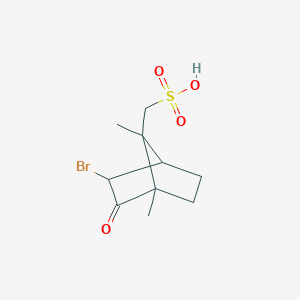
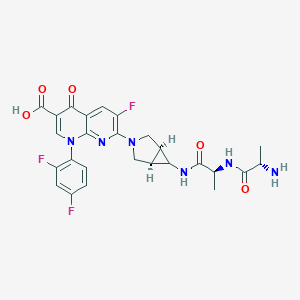
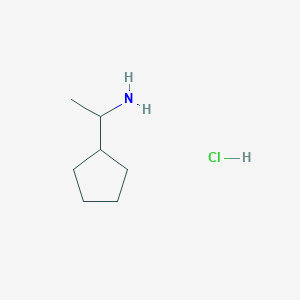
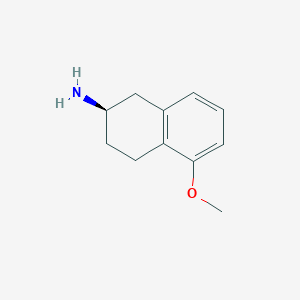
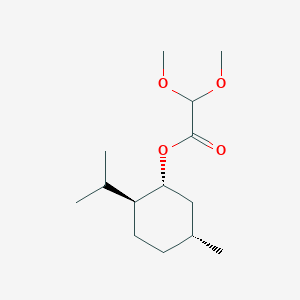
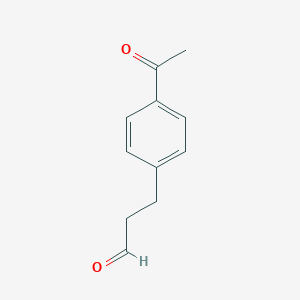
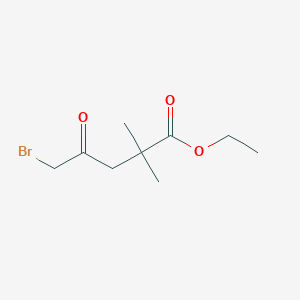
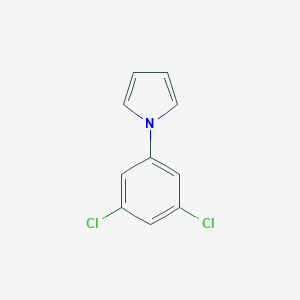
![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)
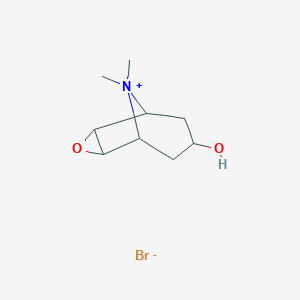
![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)
